molecular formula C17H19N3 B3035727 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine CAS No. 338410-98-3

5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine

Cat. No. B3035727
CAS RN: 338410-98-3
M. Wt: 265.35 g/mol
InChI Key: BTNZQMPXHVBKEC-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine (DMBMBIA) is a synthetic compound that has been used in recent years for a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of laboratory experiments, including those related to drug development and pharmacology.

Scientific Research Applications

5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine has been used in a variety of scientific research applications. It has been used as a model compound for the study of drug metabolism and pharmacokinetics, as well as for the study of drug-drug interactions. It has also been used in the study of receptor-ligand interactions, and for the study of enzyme-substrate interactions. Additionally, 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine has been used to study the effects of various drugs on the central nervous system, and to study the effects of various drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine is not yet fully understood. However, it is believed that the compound binds to the active site of a variety of enzymes, including cytochrome P450 enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the metabolism and pharmacokinetics of drugs. Additionally, 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine has been shown to interact with certain receptors, such as the serotonin receptor, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine are still being studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism and pharmacokinetics of drugs. Additionally, 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine has been shown to interact with certain receptors, such as the serotonin receptor, and to modulate the activity of these receptors.

Advantages and Limitations for Lab Experiments

The use of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine in laboratory experiments has a number of advantages. It is a highly versatile compound that can be used in a variety of laboratory experiments, including those related to drug development and pharmacology. Additionally, it is a relatively inexpensive compound that is readily available. However, there are also some limitations to the use of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine in laboratory experiments. For example, the compound has a relatively short shelf life and must be stored in a cool, dry place. Additionally, the compound can be toxic if not handled properly.

Future Directions

The use of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine in scientific research is still in its early stages. As such, there are a number of potential future directions that could be explored. For example, further research could be conducted into the mechanism of action of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine and its effects on drug metabolism and pharmacokinetics. Additionally, further research could be conducted into the effects of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine on various receptors and enzymes, as well as its possible therapeutic applications. Finally, further research could be conducted into the synthesis of 5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine and its potential uses in other laboratory experiments.

properties

IUPAC Name

5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-11-4-6-14(7-5-11)9-20-10-19-17-15(20)8-12(2)13(3)16(17)18/h4-8,10H,9,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNZQMPXHVBKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.